molecular formula C20H21NO5S B3060594 Ethyl 5-oxo-1-tosyl-2,3,4,5-tetrahydro-1H-benzo[b]azepine-4-carboxylate CAS No. 54620-98-3

Ethyl 5-oxo-1-tosyl-2,3,4,5-tetrahydro-1H-benzo[b]azepine-4-carboxylate

Cat. No. B3060594
CAS RN: 54620-98-3
M. Wt: 387.5 g/mol
InChI Key: UNODBEGRDZATSD-UHFFFAOYSA-N
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Description

Ethyl 5-oxo-1-tosyl-2,3,4,5-tetrahydro-1H-benzo[b]azepine-4-carboxylate, also known as ethyl 3,4-dihydro-5-oxo-2-tosyl-1H-benzo[b]azepine-4-carboxylate, is a synthetic organic compound. It has a molecular formula of C20H21NO5S and a molecular weight of 387.45 g/mol .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a benzo[b]azepine core, which is a seven-membered heterocyclic ring with two nitrogen atoms . It also features a tosyl group (a sulfur-containing group derived from toluenesulfonic acid) and an ethyl carboxylate group .


Physical And Chemical Properties Analysis

This compound has several notable physicochemical properties. It has a high GI absorption and is a CYP2C19, CYP2C9, and CYP3A4 inhibitor . Its water solubility is moderate, with a Log S (ESOL) of -4.33 . The compound is also lipophilic, with a consensus Log Po/w of 2.87 .

Scientific Research Applications

Synthesis and Chemical Properties

  • Improved Synthesis Processes : A study by Li Deng-ke (2009) presents an improved synthesis of a closely related compound, demonstrating the potential for efficient production of such complex organic molecules. This synthesis showcases the benefits of simple operation and scalability, which are essential for practical applications in chemical research and industry (Li Deng-ke, 2009).

  • Molecular Rearrangements and Derivatives : Research by Vogel et al. (1969) explores the rearrangements of similar compounds, offering insights into the chemical flexibility and potential for creating diverse derivatives. This is particularly significant for developing new substances with varied properties (Vogel, Troxler, & Lindenmann, 1969).

  • Synthesis of Analogues : A paper by Vaid et al. (2014) details the high-yielding synthesis of a related compound, highlighting the compound's relevance in the synthesis of complex organic structures. This indicates its potential utility in various chemical syntheses and the exploration of novel organic molecules (Vaid et al., 2014).

Molecular Structure and Analysis

  • Structural Studies : An investigation by Guerrero et al. (2014) into related benzazepine derivatives elucidates their molecular structure and interactions. Understanding such structural details can be crucial for applications in molecular design and drug development (Guerrero et al., 2014).

  • X-Ray Diffraction Data : A study by Macías et al. (2011) focuses on the X-ray diffraction analysis of a related compound. X-ray crystallography is a powerful tool for determining the precise arrangement of atoms in molecules, which is vital for understanding their chemical behavior and potential applications (Macías et al., 2011).

Potential Applications in Drug Synthesis

  • Derivatives as Antineoplastic Agents : Koebel et al. (1975) synthesized derivatives of a similar compound, considering their potential as antineoplastic agents. While the initial biological data did not indicate significant antineoplastic activity, the approach highlights the relevance of such compounds in medicinal chemistry and drug discovery (Koebel, Needham, & Blanton, 1975).

Safety And Hazards

The compound is associated with several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell (P301+P312) .

properties

IUPAC Name

ethyl 1-(4-methylphenyl)sulfonyl-5-oxo-3,4-dihydro-2H-1-benzazepine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO5S/c1-3-26-20(23)17-12-13-21(18-7-5-4-6-16(18)19(17)22)27(24,25)15-10-8-14(2)9-11-15/h4-11,17H,3,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNODBEGRDZATSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(C2=CC=CC=C2C1=O)S(=O)(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30498198
Record name Ethyl 1-(4-methylbenzene-1-sulfonyl)-5-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30498198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-oxo-1-tosyl-2,3,4,5-tetrahydro-1H-benzo[b]azepine-4-carboxylate

CAS RN

54620-98-3
Record name Ethyl 1-(4-methylbenzene-1-sulfonyl)-5-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30498198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a heated mixture of potassium t-butoxide (371 g, 3.58 mol) in toluene (4 l) at 70° C. was added 2-[(3-Ethoxycarbonyl-propyl)-(toluene-4-sulfonyl)-amino]-benzoic acid methyl ester (750 g, 1.79 mol). After the addition was completed, the mixture was cooled to room temperature then poured into ice water. The extraction with CH2Cl2 was successively done, and organic layer was dried over MgSO4 and concentrated under reduced pressure to afford crude compound 5-Oxo-1-(toluene-4-sulfonyl)-2,3,4,5-tetrahydro-1H-benzo[b]azepine-4-carboxylic acid ethyl ester (450 g) as a mixture of Me and Et esters.
Quantity
371 g
Type
reactant
Reaction Step One
Quantity
4 L
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 5-oxo-1-tosyl-2,3,4,5-tetrahydro-1H-benzo[b]azepine-4-carboxylate
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Ethyl 5-oxo-1-tosyl-2,3,4,5-tetrahydro-1H-benzo[b]azepine-4-carboxylate
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Ethyl 5-oxo-1-tosyl-2,3,4,5-tetrahydro-1H-benzo[b]azepine-4-carboxylate
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Ethyl 5-oxo-1-tosyl-2,3,4,5-tetrahydro-1H-benzo[b]azepine-4-carboxylate
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Ethyl 5-oxo-1-tosyl-2,3,4,5-tetrahydro-1H-benzo[b]azepine-4-carboxylate
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Ethyl 5-oxo-1-tosyl-2,3,4,5-tetrahydro-1H-benzo[b]azepine-4-carboxylate

Citations

For This Compound
1
Citations
VC Polites - 2022 - search.proquest.com
In the past decade, renewed interest in odd-electron pathways has reaffirmed organic chemistry’s indispensable role in the synthesis of complex molecules and in drug-discovery efforts…
Number of citations: 3 search.proquest.com

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